![molecular formula C8H5N5S B057002 [(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide CAS No. 119151-23-4](/img/structure/B57002.png)
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide, commonly known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-1 belongs to the class of diazenyl compounds and is known for its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of BTA-1 is not fully understood. However, studies have shown that BTA-1 can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. BTA-1 has also been shown to inhibit the formation of amyloid beta peptides by inhibiting the activity of beta-secretase, which is an enzyme involved in the formation of amyloid beta peptides.
Biochemical And Physiological Effects
BTA-1 has been shown to exhibit various biochemical and physiological effects. Studies have shown that BTA-1 can induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. BTA-1 has also been shown to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. In addition, BTA-1 has been shown to inhibit the formation of amyloid beta peptides, which are known to be involved in the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the major advantages of BTA-1 is its potent anti-cancer properties. BTA-1 has been shown to inhibit the growth of various cancer cells and has the potential to be used as a cancer therapeutic agent. However, one of the major limitations of BTA-1 is its toxicity. BTA-1 has been shown to exhibit cytotoxicity at high concentrations, which limits its potential use in vivo.
Future Directions
There are several future directions for the study of BTA-1. One of the major directions is to further investigate the mechanism of action of BTA-1. Understanding the mechanism of action of BTA-1 can provide insights into its potential applications in various fields. Another future direction is to investigate the potential use of BTA-1 in combination with other anti-cancer drugs. Studies have shown that BTA-1 can enhance the effects of other anti-cancer drugs, which can improve the overall efficacy of cancer treatment. Finally, further studies are needed to investigate the potential use of BTA-1 in vivo. Studies in animal models can provide insights into the toxicity and efficacy of BTA-1, which can inform the development of potential therapeutic agents.
Synthesis Methods
The synthesis of BTA-1 involves the reaction of 2-aminothiophenol with cyanogen bromide in the presence of sodium hydroxide. The resulting product is then treated with sodium nitrite to form BTA-1. The overall reaction can be represented as:
Scientific Research Applications
BTA-1 has been studied extensively for its potential applications in various fields. One of the major applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 exhibits potent anti-cancer properties and can inhibit the growth of various cancer cells. BTA-1 has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that BTA-1 can inhibit the formation of amyloid beta peptides, which are known to be involved in the development of Alzheimer's disease.
properties
CAS RN |
119151-23-4 |
|---|---|
Product Name |
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide |
Molecular Formula |
C8H5N5S |
Molecular Weight |
203.23 g/mol |
IUPAC Name |
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide |
InChI |
InChI=1S/C8H5N5S/c9-5-10-13-12-8-11-6-3-1-2-4-7(6)14-8/h1-4H,(H,10,11,12) |
InChI Key |
IJNSEGGVSGMDJQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/N=N/NC#N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NNC#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NNC#N |
synonyms |
3-Triazenecarbonitrile,1-(2-benzothiazolyl)-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



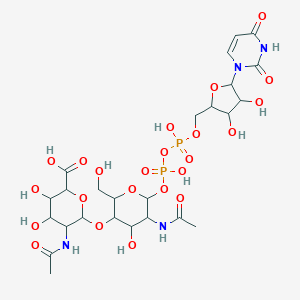
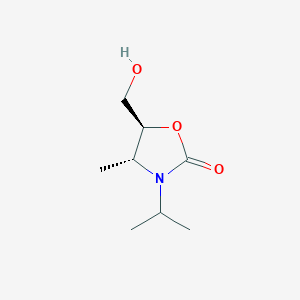
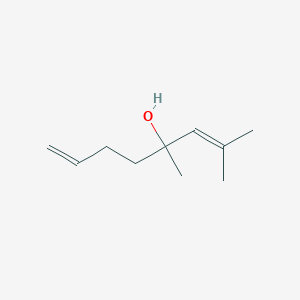
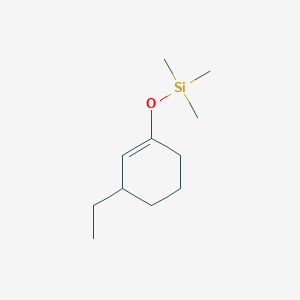
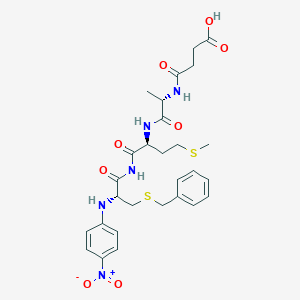
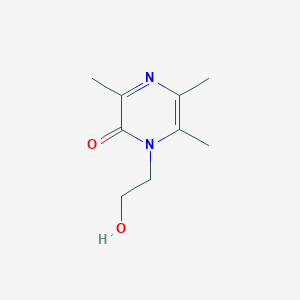
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
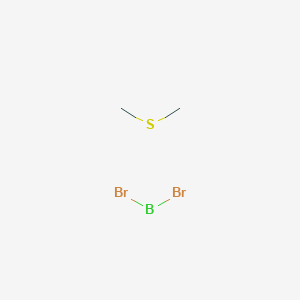
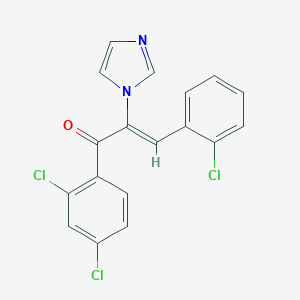
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
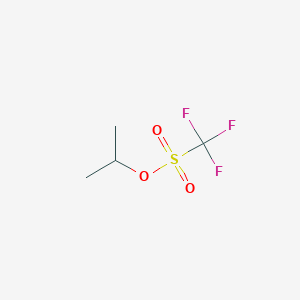
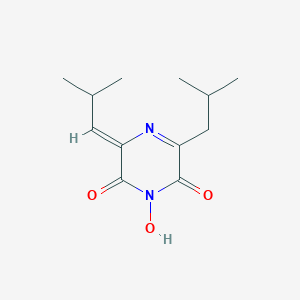
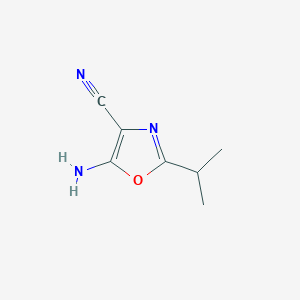
![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)